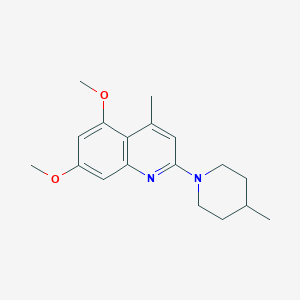![molecular formula C14H14ClNO2S B5837350 [(8-Chloro-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B5837350.png)
[(8-Chloro-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(8-Chloro-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid typically involves the condensation of 8-chloro-3-ethyl-2-methylquinoline with a suitable thiol reagent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
[(8-Chloro-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
[(8-Chloro-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(8-Chloro-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound with diverse biological activities.
Mepacrine: Another quinoline derivative with antimalarial properties.
Uniqueness
[(8-Chloro-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid stands out due to its unique sulfanyl acetic acid moiety, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Propiedades
IUPAC Name |
2-(8-chloro-3-ethyl-2-methylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-3-9-8(2)16-13-10(5-4-6-11(13)15)14(9)19-7-12(17)18/h4-6H,3,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZPIJHPZZDKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=C1SCC(=O)O)C=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE](/img/structure/B5837273.png)
![ethyl 2-[4-[(E)-3-oxobut-1-enyl]phenoxy]acetate](/img/structure/B5837274.png)

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5837292.png)
![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide](/img/structure/B5837302.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5837307.png)
![2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837309.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5837322.png)





